

Etarfolatide: A Technical Guide to Folate Receptor Imaging

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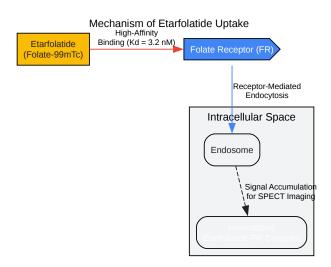
Executive Summary

Etarfolatide (99mTc-EC20) is a radiopharmaceutical imaging agent designed for the non-invasive, whole-body visualization of folate receptor (FR) exp [1] It serves as a companion diagnostic to identify patients whose tumors overexpress the folate receptor, making them potential candidates for FR-ta therapies, such as vintafolide.[2][3] Comprised of folic acid linked to a technetium-99m (99mTc) radiolabel, etarfolatide binds with high affinity to FR-p cells, enabling their detection via Single-Photon Emission Computed Tomography (SPECT), often combined with CT (SPECT/CT) for improved anato localization.[4][5] This guide provides a comprehensive overview of etarfolatide's mechanism, physicochemical properties, experimental protocols, an application data.

Core Principles and Mechanism of Action

The folate receptor is a high-affinity, glycosylphosphatidylinositol-anchored cell surface protein.[6][7] While its expression is restricted in most normal the alpha isoform (FRα) is frequently overexpressed in a variety of epithelial cancers, including ovarian, lung, breast, and endometrial cancers, where often associated with tumor progression.[4][8][9]

Etarfolatide leverages this differential expression. The folic acid component of the molecule acts as a high-affinity targeting ligand for the folate recept Upon intravenous administration, etarfolatide circulates and binds specifically to FR-expressing cells. The binding affinity of the folate ligand for the FI high, with a dissociation constant (Kd) in the nanomolar range.[1][10] Following binding, the entire etarfolatide-receptor complex is internalized into the receptor-mediated endocytosis.[5][6] The non-cleavable linker ensures the 99mTc payload is retained within the cell, allowing for accumulation of the radioactive signal in FR-positive tissues.[5][11] This accumulation can then be visualized using SPECT imaging.



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Mechanism of Etarfolatide binding and internalization.

Physicochemical and Binding Properties

Etarfolatide is a complex consisting of folic acid covalently attached through a peptide spacer to a chelator that securely binds the radioisotope 99mTc The non-radiolabeled precursor has a defined chemical structure and molecular weight.

Property	Value	Reference
Chemical Formula (Precursor)	C29H35N11O11S	[12]
Molecular Weight (Precursor)	745.72 g/mol	[12]
Radionuclide	Technetium-99m (99mTc)	[2]
Photon Energy	140 keV	[1]
Physical Half-life	6 hours	[1]
Binding Affinity (Kd)	3.2 nM	[1]

Experimental and Clinical Protocols In Vitro Cell Binding Assay (Protocol Example)

Determining the binding affinity of etarfolatide is critical. A competitive binding assay using FR-positive cells (e.g., KB cells) is a standard method.

- · Cell Culture: Culture FR-positive cells in folate-free medium to ensure unoccupied receptors.
- · Assay Setup: Seed cells in multi-well plates. Once adherent, wash with a binding buffer.
- Competition: Incubate cells with a constant, low concentration of radiolabeled folate (e.g., ³H-folic acid) and increasing concentrations of non-radiol etarfolatide.
- Incubation: Allow incubation for a set period (e.g., 1-2 hours) at 4°C to prevent internalization and reach equilibrium.
- Washing: Wash cells rapidly with ice-cold buffer to remove unbound radioligand.
- · Lysis and Counting: Lyse the cells and measure the bound radioactivity using a scintillation counter.
- Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC₅₀ (concentration of eta that inhibits 50% of specific radioligand binding). The Kd can be derived from the IC₅₀ using the Cheng-Prusoff equation.

In Vivo Animal Imaging (General Protocol)

Preclinical evaluation in animal models is essential to determine biodistribution, tumor targeting, and pharmacokinetics.[9]

- Animal Model: Use immunodeficient mice (e.g., SCID or nude mice) bearing FR-positive tumor xenografts (e.g., KB, RT16).[13]
- Diet: House animals on a folate-deficient diet for at least one week prior to the study to maximize FR expression and radiotracer uptake.[13]
- Radiotracer Administration: Administer a defined dose of 99mTc-etarfolatide (e.g., 5-10 MBq) via intravenous (tail vein) injection.[13]
- Imaging: At various time points post-injection (e.g., 1, 4, 24 hours), anesthetize the mice and perform whole-body planar or SPECT/CT imaging.[13
- Biodistribution (Ex Vivo): After the final imaging session, euthanize the animals. Harvest tumors, blood, and major organs. Weigh the tissues and m radioactivity using a gamma counter.
- Data Analysis: Calculate the percentage of injected activity per gram of tissue (%IA/g) for each organ to quantify uptake and clearance.[14]

Human Clinical Imaging Protocol (Phase 1/2 Example)



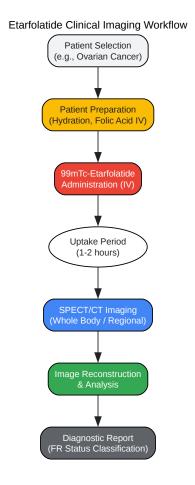
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The clinical protocol is designed to ensure patient safety and optimize image quality for accurate diagnosis.[15][16]

- Patient Selection: Enroll patients with confirmed or suspected cancers known to express FR (e.g., platinum-resistant ovarian cancer).[17]
- · Patient Preparation:
 - o Ensure adequate hydration.
 - Administer a pre-injection of folic acid (e.g., 0.5-1.0 mg IV) approximately 1-3 minutes before the radiotracer.[15][16] This step partially saturates healthy tissues like the kidneys, reducing background signal and improving the tumor-to-background ratio.[1][16]
- Radiopharmaceutical Administration: Administer a single intravenous injection of 99mTc-etarfolatide (e.g., 740-925 MBq / 20-25 mCi).[15][16]
- · Imaging Acquisition:
 - Perform whole-body planar and SPECT/CT imaging of the chest, abdomen, and pelvis.[16]
 - Acquisition typically begins 1-2 hours post-injection.[16] Additional imaging points may be included depending on the study design.[16]
- Image Analysis and Interpretation:
 - SPECT/CT images are reviewed by qualified nuclear medicine physicians.[17]
 - Tumor lesions identified on the co-registered CT scan are assessed for 99mTc-etarfolatide uptake.
 - · A lesion is typically classified as FR-positive if its activity is greater than the surrounding background tissue.[18]
 - Patients can be categorized based on the percentage of their lesions that are FR-positive (e.g., FR(100%) if all lesions are positive, FR(10-90%) are positive, and FR(0%) if none are positive).[1][18]





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Workflow for clinical imaging with Etarfolatide.

Quantitative Biodistribution and Dosimetry Data

Data from Phase 1 clinical trials in healthy volunteers provide essential information on the safety, biodistribution, and radiation dosimetry of etarfolatid

Biodistribution in Healthy Volunteers

Parameter	Finding	Reference
Primary Uptake Organs	Liver (17%), Red Marrow (16%), Kidneys [16]	
Major Elimination Route	Kidneys	[15][16]
Urinary Recovery	41% of injected dose in 24 hours	[16]
Clearance Half-life (α phase)	26.9 minutes	[16]

Radiation Dosimetry

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Parameter	Value (mSv/MBq)	Reference
Mean Effective Dose	0.0076	[16]
Urinary Bladder Wall	0.026	[16]
Kidneys	0.025	[16]

Clinical Performance and Application

Etarfolatide imaging is used to stratify patients for FR-targeted therapies. The reliability of image interpretation is crucial for its clinical utility.

Parameter	Study Population	Finding	Reference
Inter-Reader Agreement	Platinum-resistant ovarian cancer (n=60)	87% agreement for FR(10-100%) vs FR(0%) classification	[17]
Inter-Reader Agreement	Platinum-resistant ovarian cancer (n=60)	85% agreement for FR(100%) vs FR(0-90%) classification	[17]
Correlation with Therapy	Advanced ovarian cancer	Response to vintafolide correlates with FR positivity as determined by etarfolatide imaging	[18]

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Logical flow for using Etarfolatide as a companion diagnostic.

Conclusion

Etarfolatide is a well-characterized folate receptor imaging agent with a clear mechanism of action and established protocols for preclinical and clinical ability to non-invasively assess whole-body FR status provides critical information for patient stratification in the context of FR-targeted therapies. The quantitative data on its binding affinity, biodistribution, and clinical reader agreement support its role as a robust and reproducible companion diagnos oncology drug development and personalized medicine.

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